2,6-Dimethyl-4-(tributylstannyl)pyridine
Description
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Properties
IUPAC Name |
tributyl-(2,6-dimethylpyridin-4-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.3C4H9.Sn/c1-6-4-3-5-7(2)8-6;3*1-3-4-2;/h4-5H,1-2H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCTQYIZYZCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC(=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Researcher's Guide to the Synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine: Mechanism, Protocol, and Expert Insights
An In-Depth Technical Guide for Chemical Synthesis and Drug Discovery Professionals
Abstract
Organostannanes, particularly functionalized aryl stannanes, are indispensable building blocks in modern organic synthesis. Their utility in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, allows for the efficient construction of complex carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.[1][2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of 2,6-dimethyl-4-(tributylstannyl)pyridine, a valuable intermediate, from its precursor, 4-bromo-2,6-dimethylpyridine. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and successfully perform this critical synthetic transformation.
Introduction: The Strategic Importance of Arylstannanes
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The ability to functionalize this core at specific positions is paramount for developing new chemical entities with tailored pharmacological profiles. This compound serves as a versatile synthon, enabling the introduction of the 2,6-dimethylpyridinyl moiety into a target molecule via Stille cross-coupling.[1][2]
Unlike many other organometallic reagents, organostannanes offer a unique combination of stability and reactivity. They are generally tolerant of a wide array of functional groups and are often stable to air and moisture, simplifying handling procedures.[2] The synthesis described herein utilizes a halogen-metal exchange reaction, a powerful and widely used method for creating organometallic intermediates from aryl halides.[4][5] By converting the inert C-Br bond of 4-bromo-2,6-dimethylpyridine into a reactive C-Sn bond, we unlock its potential for subsequent carbon-carbon bond formation.
Reaction Mechanism and Rationale
The conversion of 4-bromo-2,6-dimethylpyridine to this compound is achieved through a two-step, one-pot process: a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.
Step 1: Lithium-Halogen Exchange The reaction is initiated by treating 4-bromo-2,6-dimethylpyridine with a strong organolithium base, typically n-butyllithium (n-BuLi). This process is exceptionally rapid and must be conducted at very low temperatures (e.g., -60°C to -78°C).[5][6][7]
Causality Behind Experimental Choice: The use of cryogenic temperatures is critical. Organolithium reagents are highly reactive and can undergo side reactions, such as nucleophilic addition to the pyridine ring, at higher temperatures.[4] The low temperature ensures that the lithium-halogen exchange, which is kinetically very fast, is the overwhelmingly favored pathway.[8] The reaction proceeds via an "ate-complex" intermediate, which facilitates the exchange of the bromine atom for a lithium atom.[8]
Step 2: Stannylation (Quenching with Tributyltin Chloride) Once the 4-lithiated pyridine intermediate is formed, it is immediately trapped by the addition of tributyltin chloride (Bu₃SnCl). The highly nucleophilic carbon-lithium bond attacks the electrophilic tin atom, displacing the chloride ion and forming the desired carbon-tin bond. This step also proceeds rapidly at low temperatures.
The overall transformation is depicted below:
Caption: Reaction pathway for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established and reliable procedures.[6] It is crucial that all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the organolithium intermediate by atmospheric moisture or oxygen.[9][10]
Materials and Equipment
| Item | Specification | Recommended Supplier |
| Reagents | ||
| 4-Bromo-2,6-dimethylpyridine | ≥97% purity | Sigma-Aldrich, Alfa Aesar |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M solution in hexanes | Sigma-Aldrich, Acros Organics |
| Tributyltin chloride (Bu₃SnCl) | ≥96% purity | Sigma-Aldrich, TCI Chemicals |
| Anhydrous diethyl ether (Et₂O) | DriSolv® or equivalent | EMD Millipore |
| Equipment | ||
| Three-neck round-bottom flask | Sized appropriately for the scale | VWR, Chemglass |
| Magnetic stirrer and stir bar | VWR | |
| Septa and nitrogen/argon inlet | Chemglass | |
| Low-temperature thermometer | VWR | |
| Syringes and needles | For transfer of air-sensitive reagents | Hamilton, B-D |
| Dry ice/acetone bath | For cooling |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under a positive pressure of nitrogen or argon.
-
Initial Charging: Charge the flask with 4-bromo-2,6-dimethylpyridine (1.0 eq) and anhydrous diethyl ether (approx. 5-10 mL per gram of starting material).[6]
-
Cooling: Cool the stirred solution to between -60°C and -78°C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over approximately 1 hour, ensuring the internal temperature does not rise above -58°C.[6]
-
Expert Insight: A slow addition rate is crucial to dissipate the heat generated from the exothermic reaction and prevent side reactions. The formation of an orange-yellow precipitate of the lithiated intermediate is typically observed.[6]
-
-
Stirring: After the addition is complete, stir the mixture at -78°C for an additional 15-30 minutes to ensure complete lithium-halogen exchange.
-
Tributyltin Chloride Addition: Add tributyltin chloride (1.05-1.1 eq) dropwise over 1-2 hours, again maintaining the internal temperature below -55°C. The precipitate should dissolve, resulting in a clear solution.[6]
-
Warming: After the addition is complete, stir the reaction mixture in the cold bath for another 45 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.[6]
-
Work-up:
-
The reaction produces lithium chloride (LiCl) as a fine white precipitate. To aid in its removal, a filter aid such as Celite® (Super-Cel) can be added to the mixture.[6]
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is often obtained in very high yield (>95%) and purity and may be used without further purification.[6] If necessary, residual nonpolar impurities can be removed by Kugelrohr distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Caption: Experimental workflow for the synthesis.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.74-8.73 (m, 1H), 7.49-7.38 (m, 2H), 7.13-7.10 (m, 1H), 2.5 (s, 6H, Me), 1.62-1.51 (m, 6H, Sn-CH₂), 1.39-1.27 (m, 6H), 1.15-1.10 (m, 6H), 0.93-0.85 (m, 9H, Sn-(CH₂)₃-CH₃). (Note: Pyridine proton shifts are illustrative based on similar structures[7]; methyl and tributyltin signals are standard). |
| ¹³C NMR (CDCl₃, 75 MHz) | Expected signals for pyridine ring carbons, two distinct methyl carbons, and four distinct carbons for the tributyltin group. |
| Mass Spec (ESI) | Calculated m/z for C₂₁H₃₉NSn [M+H]⁺. |
Safety and Handling
-
n-Butyllithium: n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air.[9][11][12] It also reacts violently with water.[12] Always handle it under an inert atmosphere using proper syringe techniques.[9][10] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[10][11]
-
Organotin Compounds: Tributyltin chloride and the resulting product are toxic. Avoid inhalation and skin contact.[13] All manipulations should be performed in a well-ventilated fume hood.[12]
-
Waste Disposal: Quench any residual organolithium reagent carefully (e.g., with isopropanol at low temperature) before disposal. Organotin waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive n-BuLi reagent. 2. Wet solvent or glassware. 3. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use. 2. Ensure all equipment is rigorously dried and the reaction is run under a strict inert atmosphere. 3. Maintain temperature below -55°C during additions. |
| Formation of Side Products | 1. Addition of n-BuLi to the pyridine ring. 2. Protonation of the lithiated intermediate by trace water. | 1. Ensure slow addition of n-BuLi at -78°C. 2. Use anhydrous solvents and dry reagents. |
| Difficulty Filtering LiCl | LiCl forms a very fine, gelatinous precipitate. | Use a generous amount of a filter aid like Celite® and wash the filter cake thoroughly with fresh solvent. |
Conclusion
The synthesis of this compound via lithium-halogen exchange is a robust and high-yielding procedure. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can reliably access this valuable building block for use in Stille cross-coupling and other synthetic applications. The key to success lies in the meticulous exclusion of air and moisture and the precise control of reaction temperature, ensuring the selective formation of the desired organostannane intermediate. This guide provides the necessary framework for the successful implementation of this important transformation in a research and development setting.
References
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PrepChem. Synthesis of g) this compound. [Link]
-
University of Arkansas. STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Butyl Lithium. [Link]
-
Organic Syntheses. 2,6-dimethylpyridine. [Link]
-
Merck Millipore. SAFETY DATA SHEET - Butyllithium. [Link]
-
Lab Manager. 8 Rules for the Safe Handling of t-Butyllithium. [Link]
-
Elsevier. Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. [Link]
-
Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]
-
Wikipedia. Organolithium reagent. [Link]
-
National Center for Biotechnology Information. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
-
Waseda University. Stille-coupling. [Link]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
National Center for Biotechnology Information. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
Chemistry LibreTexts. Grignard and Organolithium Reagents. [Link]
-
Chemistry Europe. The Role of Conjugation in the Halogen−Lithium Exchange Selectivity. [Link]
-
Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
De Gruyter. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. [Link]
-
YouTube. organometallics with zinc, tin, & copper. [Link]
-
ScienceDirect. Synthesis, structure, and properties of oligo-tridentate ligands; covalently assembled precursors of coordination arrays. [Link]
-
The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. [Link]
-
University of Wisconsin. lithium halogen exchange #1 revised. [Link]
-
ACS Publications. The Stille Reaction, 38 Years Later. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of 4-Stannyl-2,6-Lutidine in Medicinal Chemistry
Introduction: The Strategic Value of the 2,6-Lutidine Moiety
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a cornerstone of successful medicinal chemistry campaigns. The 2,6-lutidine (2,6-dimethylpyridine) moiety has emerged as a particularly valuable building block. Its incorporation into a molecular scaffold can profoundly influence key physicochemical properties. The two methyl groups flanking the pyridine nitrogen sterically hinder metabolic attack on the nitrogen and adjacent positions, often leading to increased metabolic stability and a more favorable pharmacokinetic profile. Furthermore, the pyridine nitrogen can serve as a hydrogen bond acceptor, improving solubility and target engagement, while the overall fragment maintains a low molecular weight.
4-Stannyl-2,6-lutidine, specifically 4-(trimethylstannyl)-2,6-dimethylpyridine, is the premier reagent for introducing this valuable fragment via palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This guide provides a comprehensive overview of the synthesis, handling, and application of this key intermediate, grounded in established protocols and mechanistic principles to empower researchers in drug development.
Part 1: Synthesis and Quality Control of 4-(Trimethylstannyl)-2,6-dimethylpyridine
The reliable synthesis and stringent purification of the stannane reagent are critical for achieving high yields and reproducibility in subsequent coupling reactions. The most common and robust method involves the lithiation of 4-bromo-2,6-lutidine followed by quenching with trimethyltin chloride.
Protocol 1: Synthesis of 4-(Trimethylstannyl)-2,6-dimethylpyridine
This protocol is adapted from established procedures in synthetic organic chemistry.
Reaction Scheme:
Materials:
-
4-Bromo-2,6-dimethylpyridine
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Trimethyltin chloride (Me₃SnCl), 1.0 M in THF or as a solid
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (approx. 100 mL for a 20 mmol scale reaction) and cool to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents).
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Lithiation of 4-Bromo-2,6-lutidine:
-
Dissolve 4-bromo-2,6-dimethylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the pre-formed LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.
-
-
Stannylation:
-
To the cold (-78 °C) solution of the lithiated lutidine, add trimethyltin chloride (1.2 equivalents) solution dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the product as a colorless oil.
-
Quality Control:
-
¹H NMR: Confirm the structure and purity. Expect characteristic singlets for the two methyl groups (~2.5 ppm) and the trimethyltin group (~0.3 ppm) with tin satellites.
-
¹¹⁹Sn NMR: A single peak confirms the presence of one tin environment.
-
Purity: Aim for >95% purity as determined by NMR or GC-MS to avoid side reactions in the subsequent coupling step.
Part 2: Application in Stille Cross-Coupling Reactions
The Stille coupling is a powerful C-C bond-forming reaction that tolerates a wide range of functional groups, making it highly valuable in the synthesis of complex molecules. The reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as an aryl or vinyl halide/triflate.
The Catalytic Cycle: Mechanistic Underpinnings
Understanding the mechanism is key to troubleshooting and optimization. The generally accepted cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X).
-
Transmetalation: This is often the rate-determining step. The organic group (R²) from the stannane reagent (in this case, the 2,6-lutidinyl group) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.
Protocol 2: General Procedure for Stille Coupling with 4-(Trimethylstannyl)-2,6-dimethylpyridine
This protocol provides a robust starting point for coupling with a generic aryl bromide. Optimization of catalyst, ligand, and temperature may be required for specific substrates.
Reaction Workflow:
Caption: A typical experimental workflow for a Stille coupling reaction.
Materials:
-
Aryl halide or triflate (e.g., Aryl-Br)
-
4-(Trimethylstannyl)-2,6-dimethylpyridine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Anhydrous base (optional, e.g., K₂CO₃, Cs₂CO₃)
-
Aqueous potassium fluoride (KF) solution (1M)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equivalent), the palladium catalyst, and any solid ligand under a nitrogen or argon atmosphere.
-
Add the anhydrous, degassed solvent.
-
Add the 4-(trimethylstannyl)-2,6-dimethylpyridine via syringe.
-
If the reaction is sensitive to acidic conditions that may arise, an anhydrous base can be added.
-
-
Degassing:
-
Thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.
-
-
Reaction:
-
Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Crucial Step for Tin Removal: Stir the organic solution vigorously with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This causes the toxic tin byproducts to precipitate as insoluble fluorides, which can be removed by filtration through a pad of Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Representative Conditions for Stille Coupling
| Aryl Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~85-95 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 8 | ~70-85 |
| Phenyl triflate | PdCl₂(PPh₃)₂ (3) | - | DMF | 90 | 16 | ~60-75 |
Note: Yields are approximate and highly substrate-dependent. These conditions serve as starting points for optimization.
Part 3: Troubleshooting and Safety Considerations
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous degassing of all solvents and the reaction mixture. Use fresh, high-purity catalyst.
-
Cause: Poor transmetalation.
-
Solution: For difficult substrates, adding a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate this step. Switching to a more polar solvent like DMF or NMP can also be beneficial.
-
-
Homocoupling of Stannane (Lutidine-Lutidine):
-
Cause: Often occurs if the oxidative addition is slow relative to other pathways.
-
Solution: Use a more reactive electrophile (I > Br > OTf > Cl). Ensure the palladium catalyst is added last or that the reaction is heated promptly after setup.
-
-
Protodestannylation (Stannane -> Lutidine-H):
-
Cause: Presence of trace acid or water.
-
Solution: Use rigorously dried solvents and reagents. The addition of a non-nucleophilic base can scavenge trace acid.
-
Safety and Handling of Organotin Reagents
Organotin compounds are toxic and require careful handling.
-
Toxicity: Trimethyltin compounds are neurotoxins. They can be absorbed through the skin.
-
Handling: Always handle 4-(trimethylstannyl)-2,6-dimethylpyridine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (double-gloving is recommended).
-
Waste Disposal: All tin-containing waste, both solid and liquid, must be segregated and disposed of as hazardous waste according to institutional guidelines. The KF work-up is highly effective at concentrating the tin into a solid precipitate, simplifying its collection.
References
Application Notes & Protocols: Microwave-Assisted Stille Coupling Using 2,6-Dimethyl-4-(tributylstannyl)pyridine
Introduction: Accelerating Pyridine Core Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2] Its synthesis, however, can be challenging, often requiring harsh conditions and long reaction times. The Stille cross-coupling reaction represents a powerful and versatile method for forming carbon-carbon bonds, demonstrating high functional group tolerance, which is crucial in the synthesis of complex molecules.[3][4]
This guide details the application of 2,6-Dimethyl-4-(tributylstannyl)pyridine as a key building block in palladium-catalyzed Stille cross-coupling reactions. We will demonstrate how the integration of microwave-assisted organic synthesis (MAOS) dramatically enhances this process. Microwave irradiation offers rapid, uniform, and efficient heating, leading to significant reductions in reaction times (from hours to minutes), improved yields, and higher product purity compared to conventional heating methods.[5][6][7][8][9] This synergy between a functionalized organostannane and microwave technology provides a robust platform for the rapid generation of diverse 4-aryl-2,6-dimethylpyridine libraries, accelerating discovery and development workflows.
The Science Behind the Synergy: Mechanism and Rationale
The Stille Cross-Coupling Catalytic Cycle
The Stille reaction is a palladium-catalyzed process that couples an organostannane with an organic halide or triflate. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The transmetalation step is often rate-determining, a bottleneck that can be effectively overcome with microwave heating.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The Role of Microwave Irradiation
Microwave energy accelerates reactions through direct interaction with polar molecules in the mixture, a mechanism distinct from conventional conductive heating.[7] This interaction creates rapid, localized, and uniform heating throughout the reaction vessel.[6][7] For the Stille coupling, this translates to:
-
Overcoming Activation Barriers: The high temperatures achieved rapidly provide the necessary activation energy, particularly for the slow transmetalation step.[7]
-
Reduced Reaction Times: Dramatically shorter reaction times, often from 24 hours to under 30 minutes, minimize the formation of side products and degradation of sensitive compounds.[10][11][12]
-
Increased Yields and Purity: Cleaner reaction profiles and higher yields are frequently observed due to the reduction in side reactions.[5][13]
The Reagent: this compound
This specific reagent offers several advantages:
-
Activated Pyridine Core: It serves as a pre-functionalized building block, allowing for direct installation of the 2,6-dimethylpyridine moiety onto various scaffolds.
-
Steric Shielding: The methyl groups at the 2 and 6 positions provide steric hindrance. While not as bulky as tert-butyl groups, they can influence the conformation of the final product and potentially prevent undesired side reactions at these positions. This is analogous to how hindered pyridines can act as non-nucleophilic bases.[14]
-
Synthesis Accessibility: The reagent can be synthesized from commercially available 4-bromo-2,6-lutidine.[15]
Critical Safety and Handling Protocols
WARNING: Organotin compounds are toxic and pose significant health and environmental risks. Always handle them with extreme caution in a well-ventilated chemical fume hood.
-
Health Hazards: Tributyltin compounds are toxic if swallowed, harmful in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[16][17][18] They are also suspected of damaging fertility or the unborn child.[16][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., Viton®), and safety goggles/face shield.[16][20]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[17]
-
Waste Disposal: Dispose of all organotin-contaminated waste (glassware, gloves, silica gel, etc.) in a designated, sealed hazardous waste container according to your institution's guidelines. Do not release into the environment, as these compounds are very toxic to aquatic life with long-lasting effects.[16][19]
-
Microwave Reactor Safety: Use only certified microwave reactor vessels designed to withstand high pressures and temperatures. Never exceed the recommended volume for the vessel. Ensure the reactor's pressure and temperature sensors are functioning correctly.
Experimental Protocol: Microwave-Assisted Stille Coupling
This protocol describes a representative coupling between this compound and 1-bromo-4-nitrobenzene.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Microwave Synthesizer |
| 1-Bromo-4-nitrobenzene | 2-5 mL Microwave Reaction Vial with Stir Bar |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Analytical Balance |
| Anhydrous N,N-Dimethylformamide (DMF) | Syringes and Needles |
| Diethyl ether | Rotary Evaporator |
| Saturated aqueous Potassium Fluoride (KF) solution | Flash Chromatography System |
| Anhydrous Magnesium Sulfate (MgSO₄) | TLC plates (Silica gel) |
| Argon or Nitrogen gas supply | Fume Hood |
Workflow Diagram
Caption: General workflow for microwave-assisted Stille coupling.
Step-by-Step Procedure
Note: Perform all steps in a fume hood.
-
Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (101 mg, 0.5 mmol, 1.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol, 5 mol%).
-
Stannane Addition: Add this compound (238 mg, 0.6 mmol, 1.2 equiv).
-
Solvent Addition: Add 2.0 mL of anhydrous DMF via syringe.
-
Inert Atmosphere: Securely cap the vial. Evacuate and backfill the vial with argon or nitrogen gas three times.
-
Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture with stirring at a constant temperature of 150 °C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically via a compressed air jet in the instrument).
-
Work-up - Quenching: Open the vial and dilute the reaction mixture with 20 mL of diethyl ether. Add 10 mL of a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes. This step precipitates the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.
-
Work-up - Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether. Transfer the filtrate to a separatory funnel, wash with brine (2 x 15 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product, 2,6-dimethyl-4-(4-nitrophenyl)pyridine.
Optimization and Data
The efficiency of the Stille coupling is highly dependent on parameters such as the catalyst, solvent, and temperature. The table below presents hypothetical data from an optimization study to illustrate these effects.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | Toluene | 110 | 60 | 45 |
| 2 | Pd(PPh₃)₄ (5%) | Dioxane | 120 | 30 | 68 |
| 3 | Pd(PPh₃)₄ (5%) | DMF | 150 | 15 | 92 |
| 4 | PdCl₂(PPh₃)₂ (5%) | DMF | 150 | 15 | 85 |
| 5 | Pd(PPh₃)₄ (2.5%) | DMF | 150 | 15 | 81 |
Analysis of Results:
-
Solvent Effect (Entries 1-3): Polar aprotic solvents like DMF show superior performance in microwave-assisted Stille couplings, likely due to their high dielectric constant and ability to stabilize polar intermediates in the catalytic cycle.
-
Catalyst Choice (Entries 3 & 4): While both Pd(0) and Pd(II) precatalysts are effective, Pd(PPh₃)₄ often gives slightly higher yields in this application.
-
Catalyst Loading (Entries 3 & 5): Reducing the catalyst loading can still provide good yields, though a slight decrease may be observed. This is a critical parameter for process optimization, balancing cost and efficiency.
References
-
PrepChem. Synthesis of g) this compound. [Link]
-
Molecules. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. [Link]
-
The Journal of Organic Chemistry. Rapid Fluorous Stille Coupling Reactions Conducted under Microwave Irradiation. [Link]
-
RSC Advances. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]
-
Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. [Link]
-
Journal of Chemical Health and Safety. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
RFHIC. Microwave-Driven Chemical Reactions. [Link]
-
Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]
-
PubMed. Microwave-assisted Stille-coupling of steroidal substrates. [Link]
-
International Journal of Pharmaceutical Sciences. A Review on: A significance of microwave assist technique in green chemistry. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: 2-(Tri-n-butylstannyl)pyridine. [Link]
-
Organic Letters. Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings. [Link]
-
Catalysts. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
ResearchGate. Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles. [Link]
-
Organic Letters. Microwave-Assisted One-Pot Hydrostannylation/Stille Couplings. [Link]
-
Angewandte Chemie International Edition. The Mechanisms of the Stille Reaction. [Link]
-
Catalysts. Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. [Link]
-
Princeton University. Microwave-assisted synthesis of polythiophenes via the Stille coupling. [Link]
-
University of Regensburg. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Organic Chemistry Portal. A new one-step synthesis of pyridines under microwave-assisted conditions. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
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- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. ajchem-a.com [ajchem-a.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. squ.elsevierpure.com [squ.elsevierpure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
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- 20. sigmaaldrich.com [sigmaaldrich.com]
Ligand-Free Palladium-Catalyzed Stilling of 2,6-Dimethyl-4-(tributylstannyl)pyridine: An Application and Protocol Guide
Introduction: The Strategic Advantage of Ligand-Free Palladium Catalysis in Modern Drug Discovery
The relentless pursuit of novel molecular architectures in pharmaceutical and materials science has positioned palladium-catalyzed cross-coupling reactions as an indispensable tool in the synthetic chemist's arsenal. Among these, the Stille coupling, a robust carbon-carbon bond-forming reaction between an organostannane and an organic electrophile, has seen widespread application due to its remarkable functional group tolerance and the stability of the organotin reagents.[1] Traditionally, these transformations have been reliant on the use of phosphine ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. However, the development of "ligand-free" protocols represents a significant advancement, offering benefits in terms of cost, air stability, and simplified purification procedures.[2]
This guide provides a comprehensive overview and detailed protocols for the ligand-free palladium-catalyzed Stille coupling of 2,6-Dimethyl-4-(tributylstannyl)pyridine with various aryl halides. This particular building block is of significant interest as the 2,6-dimethyl-4-pyridyl moiety is a prevalent scaffold in a multitude of clinically relevant molecules, contributing to improved pharmacokinetic and pharmacodynamic properties.[3][4] We will delve into the mechanistic underpinnings of the ligand-free approach, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient synthetic strategy.
The 2,6-Dimethyl-4-pyridyl Moiety: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone in the design of therapeutic agents, with a vast number of FDA-approved drugs incorporating this heterocycle.[5] The 2,6-dimethyl substitution pattern, in particular, offers several advantages. The methyl groups can provide steric hindrance, influencing the conformation of the molecule and its interaction with biological targets.[6] Furthermore, they can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, crucial for binding to protein targets, and can also improve the solubility and bioavailability of the drug candidate.[4] The incorporation of the 2,6-dimethyl-4-pyridyl unit through efficient synthetic methods like the ligand-free Stille coupling is therefore a highly valuable strategy in the development of new therapeutics.
Understanding the "Ligand-Free" Paradigm: The Crucial Role of the Solvent
The term "ligand-free" in the context of palladium catalysis can be a misnomer. While no external phosphine or N-heterocyclic carbene (NHC) ligands are added, the palladium center is not truly "naked." Instead, solvent molecules, reagents, or even the substrate itself can coordinate to the palladium, stabilizing the catalytic species and facilitating the elementary steps of the catalytic cycle.[7] In many polar aprotic solvents, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, the solvent molecules can act as weak ligands, preventing the precipitation of palladium black and maintaining the catalyst's activity.[8][9]
The choice of a palladium precursor is also critical. Palladium(II) acetate (Pd(OAc)₂) is a commonly used precatalyst in ligand-free Stille reactions. In the presence of the organostannane, Pd(II) is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.[10]
The Catalytic Cycle: A Step-by-Step Mechanistic Journey
The generally accepted mechanism for the Stille coupling proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organostannane reagent (in this case, this compound) exchanges its organic group with the halide on the palladium center. This step results in a new Pd(II) species bearing both the aryl and the pyridyl fragments.[10]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]
Figure 1: Simplified catalytic cycle for the ligand-free Stille coupling.
Experimental Protocols
Synthesis of this compound
A reliable method for the preparation of the key organostannane reagent is crucial for the success of the subsequent coupling reaction. The following protocol is adapted from established literature procedures.
Materials:
-
4-Bromo-2,6-lutidine
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 4-bromo-2,6-lutidine (1.0 eq) and anhydrous diethyl ether.
-
Cool the mixture to -60 °C using a dry ice/acetone bath under a nitrogen atmosphere.
-
Slowly add a solution of n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -55 °C. The formation of a precipitate may be observed.
-
After the addition is complete, stir the reaction mixture at -60 °C for an additional 30 minutes.
-
Add tributyltin chloride (1.1 eq) dropwise, again maintaining the temperature below -55 °C. The precipitate should redissolve.
-
Stir the reaction at -60 °C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product is often of sufficient purity for the subsequent coupling reaction. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.
General Protocol for Ligand-Free Stille Coupling
This protocol provides a general framework for the coupling of this compound with a variety of aryl halides. Optimization of the reaction conditions, particularly the temperature and reaction time, may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent (e.g., 1,4-dioxane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%).
-
Add the aryl halide (1.0 eq) and this compound (1.1-1.5 eq).
-
Add anhydrous DMF via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Degas the reaction mixture by three cycles of vacuum-backfill with nitrogen or argon.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethylpyridine.
Figure 2: General experimental workflow for the ligand-free Stille coupling.
Data and Optimization
The efficiency of the ligand-free Stille coupling can be influenced by several factors. The following table provides a summary of key parameters and their expected impact on the reaction outcome.
| Parameter | Typical Range | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice. It is reduced in situ to the active Pd(0) catalyst. |
| Catalyst Loading | 1 - 5 mol% | Higher loadings can increase the reaction rate but also the cost and potential for side reactions. 2-3 mol% is often a good starting point. |
| Solvent | DMF, 1,4-Dioxane, Toluene | Polar aprotic solvents like DMF can coordinate to the palladium center, stabilizing the catalyst and promoting the reaction. |
| Temperature | 80 - 120 °C | Higher temperatures generally lead to faster reaction rates, but may also cause decomposition of the catalyst or starting materials. |
| Reaction Time | 2 - 24 hours | The reaction time will depend on the reactivity of the aryl halide and the chosen temperature. Monitoring by TLC or GC-MS is essential. |
| Aryl Halide | Ar-I > Ar-Br >> Ar-Cl | The reactivity of the aryl halide follows the order of C-X bond strength. Aryl iodides are the most reactive, while aryl chlorides often require more forcing conditions. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor is of good quality. Use freshly opened or properly stored catalyst. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Deactivated aryl halide | Consider using a more reactive aryl halide (e.g., iodide instead of bromide). | |
| Formation of Homocoupled Byproducts | Reaction of the organostannane with itself | Use a slight excess of the aryl halide. Ensure the reaction is truly anaerobic. |
| Decomposition of Starting Material | Reaction temperature is too high | Lower the reaction temperature and increase the reaction time. |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation of tin salts | Increase the stirring time with the KF solution. Use a larger volume of KF solution. |
Conclusion
The ligand-free palladium-catalyzed Stille coupling of this compound offers a highly efficient and practical route to valuable 4-aryl-2,6-dimethylpyridine derivatives. By understanding the mechanistic nuances of the "ligand-free" approach and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products while avoiding the costs and complexities associated with traditional phosphine ligands. This methodology represents a significant contribution to the synthetic toolkit for drug discovery and development, facilitating the construction of complex molecules containing the privileged 2,6-dimethyl-4-pyridyl scaffold.
References
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508–524.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997, 50, 1–652.
-
Li, J.-H.; Liang, Y.; Wang, D.-P.; Liu, W.-J.; Xie, Y.-X.; Yin, D.-L. J. Org. Chem.2005 , 70, 2832–2834. ([Link])
-
Carrow, B. P.; Hartwig, J. F. J. Am. Chem. Soc.2011 , 133, 2116–2119. ([Link])
-
Espinet, P.; Echavarren, A. M. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. ([Link])
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Des. Devel. Ther.2021 , 15, 4249–4272. ([Link] expanding)
-
Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. PeerJ2019 , 7, e7538. ([Link])
-
Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. J. Org. Chem.1990 , 55, 3019–3023. ([Link])
-
The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704-4734. ([Link])
-
Stille reaction. In Wikipedia; 2023. ([Link])
-
Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nat. Chem.2011 , 3, 557–561. ([Link])
-
Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Org. Synth.2011 , 88, 197-208. ([Link])
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Des. Devel. Ther.2021 , 15, 4249-4272. ([Link])
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Des. Devel. Ther.2021 , 15, 4249-4272. ([Link])
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega2023 , 8, 45, 42531–42551. ([Link])
-
Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds. PeerJ2019 , 7, e7538. ([Link])
-
Transition Metal-Catalyzed, “Ligand Free” P–C Coupling Reactions under MW Conditions. Chem. Proc.2022 , 12, 72. ([Link])
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- 6. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Stille coupling via C–N bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification strategies for reactions involving 2,6-Dimethyl-4-(tributylstannyl)pyridine
Ticket #402: Purification Protocols for 2,6-Dimethyl-4-(tributylstannyl)pyridine & Stille Coupling Workflows
Status: Open Priority: High (Technical Support Tier 3) Assigned Specialist: Senior Application Scientist[1][2][3]
Executive Summary
Working with This compound presents a dual challenge: the inherent instability of electron-rich stannyl pyridines during reagent purification, and the notorious difficulty of removing tributyltin residues after Stille couplings.[3][4][5]
This guide distinguishes between two critical workflows:
-
Pre-Reaction: Purifying the stannyl-pyridine reagent itself (avoiding protodestannylation).[1][2][4]
-
Post-Reaction: Removing toxic organotin byproducts from your target molecule (exploiting the pyridine nitrogen).[1][2]
Module 1: The Reagent (Pre-Reaction Strategy)
Context: You have synthesized or purchased this compound. It is dark or impure. Core Risk: Protodestannylation. The pyridine ring is electron-rich (increased by the 2,6-methyl groups).[3][4][5] Acidic media (standard silica gel) will protonate the ring, facilitating the cleavage of the C-Sn bond, destroying your reagent.[5]
Protocol A: Purification of the Stannane Reagent
Do NOT use standard silica gel chromatography.
| Method | Suitability | Critical Notes |
| Vacuum Distillation | Best | High vacuum (<0.5 mmHg) required.[1][2][3] Use a Kugelrohr apparatus to minimize thermal exposure.[1] The 2,6-dimethyl groups increase volatility compared to naked pyridines.[1][5] |
| Neutral Alumina | Good | Use Grade III Neutral Alumina.[1][2][4] Deactivate Grade I alumina with 6% water (w/w) before use.[1] |
| Amine-Treated Silica | Fair | Pre-wash silica slurry with 5% Triethylamine (TEA) in hexanes.[1] The TEA neutralizes acidic sites that cause destannylation.[1] |
Field Note: If synthesizing this reagent via lithiation of 4-bromo-2,6-lutidine, the crude material (after filtration of LiCl salts) is often >95% pure and stable enough for immediate coupling.[3][5] Distillation is only necessary for long-term storage.[1][2]
Module 2: Post-Reaction Cleanup (The "Tin Curse")
Context: The Stille coupling is complete. Your crude mixture contains your product, unreacted stannane, and the toxic byproduct tributyltin halide (
Strategy 1: The Acid-Base Extraction (The "Pyridine Advantage")
Use this ONLY if your coupled product retains the basic pyridine nitrogen and is acid-stable.[3][4]
This method exploits the basicity of the pyridine ring to separate it from neutral organotin residues.
Step-by-Step Protocol:
-
Dissolution: Dissolve crude mixture in Diethyl Ether (
). -
Extraction (Protonation): Extract the organic layer 3x with 1M HCl .
-
Wash: Wash the combined aqueous acidic layers 2x with fresh
to remove entrained tin.[1] -
Basification: Carefully neutralize the aqueous layer with NaOH or
until pH > 10. -
Recovery: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate .
-
Finish: Dry over
and concentrate. Tin levels should be negligible.[1]
Strategy 2: The Fluoride Precipitation (Universal Method)
Use this if your product is acid-sensitive or lacks a basic center.[3]
The Logic: The Sn-F bond strength (>140 kcal/mol) drives the formation of insoluble polymeric fluorostannanes.
-
Reagent: Prepare a saturated aqueous solution of Potassium Fluoride (KF) .
-
Process: Dilute reaction mixture with
. Add the KF solution and stir vigorously for 2 hours. -
Filtration: A white, polymeric solid (
) will precipitate.[1][2][5][7] Filter this through a pad of Celite .[1][7][8][9][10] -
Warning:
is fine and can clog frits. Use a wide pad of Celite mixed with sand.[1]
Module 3: Decision Logic & Workflows
Visualizing the Purification Pathway The following diagram illustrates the decision process for selecting the correct purification strategy based on your specific chemical context.
Caption: Decision tree for selecting the optimal tin-removal strategy based on product stability and basicity.
Module 4: Troubleshooting & FAQs
Q1: My product streaks badly on silica gel, even after removing the tin.
-
Diagnosis: Pyridine derivatives interact strongly with the acidic silanols on silica gel.[1][2]
-
Solution: You must "dope" your eluent.[1][2] Add 1-3% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH solvent system.[1][4] This blocks the silanol sites, sharpening the peak.[5]
Q2: I tried the KF wash, but I have a stubborn emulsion.
-
Diagnosis: Organotin fluorides can act as surfactants.[1][4]
-
Solution: Do not just filter. Add solid Potassium Carbonate (
) to the emulsion to "salt it out," or filter the entire biphasic mixture through a large pad of Celite. Alternatively, switch to 10% KF on Silica (solid phase) instead of an aqueous wash.[5]
Q3: The 2,6-dimethyl groups are hindering my coupling yield.
-
Diagnosis: Steric hindrance at the 2,6-positions forces the pyridine ring out of planarity during the transmetallation step.[5]
-
Solution: Switch catalysts. Use
or Fu's Catalyst (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1][4] The bulky, electron-rich phosphines facilitate the oxidative addition and transmetallation of sterically demanding substrates.[4][5]
References
-
Organic Syntheses. 2,6-Di-tert-butyl-4-methylpyridine.[1][3][4] Org.[1][4][7][10][11] Synth. 1990, 69, 160.[1][4][5] [Link]
-
PrepChem. Synthesis of this compound.[Link]
-
University of Rochester. Workup for Removing Tin Byproducts.[Link][3][4]
-
Royal Society of Chemistry. Supplementary Material for Chemical Communications: Stille Coupling Protocols.[1][Link]
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- 1. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Workup [chem.rochester.edu]
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Technical Support Center: Enhancing the Reactivity of 2,6-Dimethyl-4-(tributylstannyl)pyridine with Electron-Rich Electrophiles
Welcome to our dedicated technical resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when coupling 2,6-Dimethyl-4-(tributylstannyl)pyridine with electron-rich electrophiles, particularly in the context of Stille cross-coupling reactions. Our aim is to equip you with the scientific rationale and practical solutions to optimize your synthetic outcomes.
Introduction: The Challenge of Coupling Sterically Hindered Pyridines with Electron-Rich Partners
This compound is a valuable building block for introducing a substituted pyridine moiety into complex molecules. However, its successful application in cross-coupling reactions, especially with electron-rich electrophiles, is often hampered by a combination of steric hindrance and electronic effects. The two methyl groups flanking the nitrogen atom can impede the approach of the palladium catalyst, while the electron-donating nature of some electrophiles can slow down the crucial oxidative addition step in the catalytic cycle. This guide will walk you through common issues and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Stille coupling reaction between this compound and an electron-rich aryl bromide is sluggish and gives low yields. What are the likely causes?
A1: This is a common challenge that typically points to two key issues: catalyst inhibition by the pyridine nitrogen and a slow oxidative addition step due to the electron-rich nature of the aryl bromide.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is exacerbated by the steric bulk of the two methyl groups, which can further influence the geometry around the palladium.
-
Slow Oxidative Addition: Electron-donating groups on the aryl bromide increase the electron density of the C-Br bond, making it less susceptible to oxidative addition by the Pd(0) catalyst. This step is often the rate-limiting step in the Stille catalytic cycle.[1]
Troubleshooting Workflow:
-
Ligand Selection: The choice of ligand is critical. For this system, bulky and electron-rich phosphine ligands are often necessary to both stabilize the palladium catalyst and promote oxidative addition.[2] Consider screening ligands such as XPhos, SPhos, or RuPhos. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination with the pyridine nitrogen and facilitate the desired catalytic turnover.
-
Catalyst Precursor: The choice of palladium precursor can also be important. While Pd(PPh₃)₄ is a common choice, it can sometimes be less effective in challenging couplings. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable phosphine ligand.
-
Solvent: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or NMP are often used in Stille couplings and can help to dissolve the reactants and stabilize charged intermediates. However, for some systems, less polar solvents like toluene or dioxane may be more effective. An initial solvent screen is recommended.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. If you are observing catalyst blackening (formation of palladium black), it may be an indication that the temperature is too high. A systematic optimization of the reaction temperature is crucial.
Q2: I'm observing significant amounts of protodestannylation of my this compound starting material. How can I minimize this side reaction?
A2: Protodestannylation, the cleavage of the C-Sn bond by a proton source, is a common side reaction in Stille couplings, particularly with heteroaryl stannanes. The presence of trace amounts of water or acidic impurities in your reaction mixture can lead to this undesired outcome.
Preventative Measures:
-
Rigorous Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dried. Use freshly distilled solvents and flame-dry your glassware under a high vacuum before use.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of moisture from the air.
-
Base Additives: The addition of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can help to scavenge any trace acidity in the reaction medium.
-
Purification of Stannane: Ensure the purity of your this compound. Impurities from its synthesis could be a source of protons.
Q3: Would using additives like copper(I) salts or fluoride ions be beneficial for my reaction?
A3: Yes, both copper(I) salts and fluoride sources are well-known additives that can significantly enhance the rate and yield of challenging Stille couplings.
-
Copper(I) Co-catalysis: The "copper effect" in Stille reactions is well-documented.[3] While the exact mechanism can be complex and solvent-dependent, it is believed that Cu(I) salts, such as CuI, can act as a scavenger for free phosphine ligands, which can inhibit the palladium catalyst.[4] In some cases, transmetalation from tin to copper, followed by transmetalation from the resulting organocuprate to palladium, can be a lower energy pathway.[5] For sterically hindered or electronically challenging substrates, the addition of stoichiometric or sub-stoichiometric amounts of CuI can be highly beneficial.[6][7]
-
Fluoride Additives: Fluoride ions, typically from sources like cesium fluoride (CsF) or potassium fluoride (KF), can activate the organostannane.[8] The fluoride coordinates to the tin atom, forming a hypervalent stannate species. This increases the nucleophilicity of the organic group attached to the tin, thereby facilitating the transmetalation step of the catalytic cycle.
Experimental Protocol for Additive Screening:
To determine the optimal conditions for your specific substrates, a systematic screening of additives is recommended.
| Experiment | Additive 1 | Additive 2 | Rationale |
| 1 (Control) | None | None | Baseline reactivity. |
| 2 | CuI (20 mol%) | None | To assess the "copper effect" on the reaction rate. |
| 3 | CsF (2.0 equiv) | None | To evaluate the effect of stannane activation. |
| 4 | CuI (20 mol%) | CsF (2.0 equiv) | To investigate any synergistic effects of both additives. |
All experiments should be conducted under identical conditions (catalyst, ligand, solvent, temperature, and concentration) for a valid comparison.
Visualizing the Stille Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Stille cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting and optimizing your experiments.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Summary of Key Recommendations
| Issue | Primary Cause(s) | Recommended Solutions |
| Low Reaction Yield | Catalyst inhibition by pyridine N; Slow oxidative addition with electron-rich electrophile. | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Optimize Pd precursor, solvent, and temperature. |
| Protodestannylation | Presence of trace acid or water. | Use rigorously dried reagents and solvents under an inert atmosphere. Consider adding a non-nucleophilic base (e.g., K₂CO₃). |
| Sluggish Reaction Rate | High activation barrier for transmetalation or oxidative addition. | Add a Cu(I) salt (e.g., CuI) as a co-catalyst. Use a fluoride additive (e.g., CsF) to activate the stannane. |
Concluding Remarks
The successful coupling of this compound with electron-rich electrophiles is a challenging yet achievable transformation. A systematic approach to troubleshooting, focusing on the careful selection of ligands and the strategic use of additives, is paramount. By understanding the underlying mechanistic principles and applying the practical advice outlined in this guide, researchers can significantly improve their reaction outcomes and accelerate their research and development efforts.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Casanova, R., et al. (2022). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. Journal of the American Chemical Society, 145(1), 436-449. [Link]
-
Pérez-Temprano, M. H., et al. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 22(2), 793-801. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Harvard University. [Link]
-
Wikipedia contributors. (2023, November 13). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 47(27), 4978-4981. [Link]
-
Reddy, V. P., & Tunge, J. A. (2021). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 86(1), 1083-1089. [Link]
-
Farina, V. (1996). The Stille Reaction: A Personal Perspective. Pure and Applied Chemistry, 68(1), 73-78. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173-4176. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Morken, J. P., et al. (2014). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Chemistry, 6(7), 604-607. [Link]
-
Liptak, M. D., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 502, 119339. [Link]
-
Roth, G. P., et al. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191-2194. [Link]
-
Paparo, A., et al. (2021). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions, 50(38), 13376-13385. [Link]
-
Mogilaiah, K., et al. (2014). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651. [Link]
-
Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 27-42. [Link]
-
Huang, H., et al. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. The Journal of Organic Chemistry, 74(15), 5599-5602. [Link]
-
Ritter, T., et al. (2023). Late-Stage Cross-Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)halides via Palladium Catalysis. Angewandte Chemie International Edition, 62(24), e202302315. [Link]
-
Oyamada, J., & Yagihashi, F. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 19, 2087-2093. [Link]
-
Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. The Synthetic Collective. [Link]
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- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Solvents for 2,6-Dimethyl-4-(tributylstannyl)pyridine
Welcome to the technical support center for organostannane chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2,6-Dimethyl-4-(tributylstannyl)pyridine in their synthetic applications, particularly in Stille cross-coupling reactions. Here, we provide in-depth troubleshooting advice, alternative solvent strategies, and the fundamental principles behind them to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor solubility of this compound in my standard Stille coupling solvent?
A1: Poor solubility of this compound, despite its seemingly non-polar tributyl chains, can be a frustrating issue. Several factors contribute to this:
-
Molecular Structure: The pyridine ring introduces a degree of polarity and a potential site for intermolecular interactions that can lead to aggregation, especially in non-coordinating or purely non-polar solvents. The two methyl groups can also influence crystal packing and salvation.
-
Solvent Choice: While organostannanes are often used in solvents like THF, toluene, or DMF, the specific combination of the lutidine core with the tributyltin moiety may not be optimally solvated by these common choices. Organotin compounds are known for their low polarity, which can make them poorly soluble in water and some organic solvents.[1][2]
-
Impure Reagent: The presence of impurities or residual salts from the synthesis of the organostannane can significantly impact its solubility. For instance, lithium chloride is a common byproduct in the synthesis of such reagents and its incomplete removal can affect solubility.[3]
-
Temperature: Like most dissolution processes, solubility is temperature-dependent. Running the reaction at a higher temperature, within the limits of reagent and catalyst stability, can often improve solubility.[4]
Q2: Can I just add more solvent to solve the problem?
A2: While increasing the solvent volume might eventually dissolve the reagent, it is often not the ideal solution. Excessive dilution can negatively impact reaction kinetics by decreasing the effective concentration of your reactants and catalyst. This can lead to longer reaction times or incomplete conversion. The goal is to find a solvent system where the reagent is sufficiently soluble at a reasonable concentration for the reaction to proceed efficiently.
Q3: Are there any visual cues that indicate a solubility problem is affecting my reaction?
A3: Yes, several visual indicators can point to a solubility issue:
-
Incomplete Dissolution: The most obvious sign is the presence of undissolved solid material in the reaction flask, even after stirring and gentle heating.
-
Heterogeneous Mixture: The reaction mixture may appear cloudy or as a suspension rather than a clear, homogeneous solution.
-
Stalled Reaction: If you are monitoring the reaction by TLC or LC-MS, you may observe that the reaction fails to proceed or stalls after a certain point, which could be due to the organostannane not being fully available in the solution to participate in the catalytic cycle.
Troubleshooting Guide: Alternative Solvents and Strategies
When standard solvents fail, a systematic approach to selecting an alternative is crucial. The choice of solvent can dramatically influence not only solubility but also catalyst stability and reaction rate.
Understanding the Role of the Solvent in Stille Coupling
The solvent in a Stille coupling reaction has several critical functions: it must dissolve the reactants, stabilize the palladium catalyst, and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5] For organostannanes, a solvent that can solvate both the non-polar alkyl chains and the potentially coordinating pyridine ring is ideal.
Workflow for Selecting an Alternative Solvent
The following diagram outlines a logical workflow for troubleshooting and selecting a new solvent system.
Caption: A decision-making workflow for addressing solubility issues.
Recommended Alternative Solvents
If increasing the temperature or using a simple co-solvent system is ineffective, consider the following alternatives. The table below provides a comparison of various aprotic solvents that can be used for Stille coupling reactions.
| Solvent | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) | Key Characteristics & Rationale |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | 66 | Baseline. A good starting point, but its moderate polarity may be insufficient. |
| Toluene | 2.4 | 0.36 | 111 | Non-polar. Good for dissolving the tributyl groups, but may not solvate the pyridine ring well. Often requires higher temperatures. |
| Dioxane | 2.2 | 0.45 | 101 | A higher-boiling ethereal solvent, can sometimes offer better solubility than THF for certain substrates. |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 153 | Highly polar aprotic. Excellent solvating power for polar molecules. Can significantly enhance the rate of transmetalation.[5] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 202 | Highly polar aprotic. Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures. |
| Diglyme | 7.2 | 2.15 | 162 | Coordinating ethereal solvent. The multiple ether oxygens can coordinate to the tin atom, aiding in dissolution and potentially activating the C-Sn bond. |
| Ionic Liquids (e.g., THeptAB) | N/A | N/A | High | Can act as both solvent and catalyst stabilizer. Organostannanes are often compatible with ionic liquid media, which can simplify product separation.[6][7] |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
This protocol provides a method for quickly screening multiple solvents to identify the best candidate for your reaction.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., DMF, NMP, Dioxane, Diglyme)
-
Small vials (e.g., 1-dram vials) with stir bars
-
Heating block or oil bath
Procedure:
-
To each vial, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Add a measured volume of a candidate solvent to each vial to achieve the desired reaction concentration (e.g., 0.1 M).
-
Stir the mixtures at room temperature for 15 minutes and observe for complete dissolution.
-
For any samples that did not fully dissolve, gradually increase the temperature (e.g., in 20°C increments) up to the desired reaction temperature (e.g., 80-100°C).
-
Record the solvent in which the compound dissolves completely at the lowest temperature. This is your lead candidate for a small-scale test reaction.
Protocol 2: Small-Scale Test Reaction in an Alternative Solvent
Once a promising solvent has been identified, it is crucial to perform a small-scale test reaction to ensure it is compatible with your specific reaction conditions and does not lead to unwanted side reactions.
Procedure:
-
Set up the Stille coupling reaction on a small scale (e.g., 0.1 mmol) in the chosen alternative solvent.
-
Ensure all reagents and the solvent are properly degassed to prevent catalyst deactivation.[4]
-
Run the reaction under the previously optimized conditions (catalyst, ligand, temperature, etc.).
-
Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes) and compare the progress to your baseline reaction in the standard solvent.
-
Upon completion, perform a standard workup and purification to isolate the product and assess the yield. Pay close attention to any differences in the impurity profile. The use of a potassium fluoride (KF) wash is a common and effective method for removing tin byproducts.[2][8]
Causality Behind Experimental Choices
-
Why use polar aprotic solvents like DMF or NMP? The high polarity and coordinating ability of these solvents can stabilize the charged intermediates in the catalytic cycle, particularly the Pd(II) species formed after oxidative addition. This can accelerate the transmetalation step, which is often the rate-limiting step in the Stille coupling.[5][9]
-
Why consider coordinating ethereal solvents like diglyme? The oxygen atoms in polyethers can form weak coordinate bonds with the tin atom of the organostannane. This interaction can weaken the C-Sn bond, making the organic group more readily available for transfer to the palladium catalyst, thus facilitating transmetalation.
-
Why are ionic liquids a viable option? Ionic liquids provide a highly polar, non-coordinating environment that can be beneficial for certain catalytic reactions. They have been shown to be effective media for Stille couplings, sometimes allowing for milder reaction conditions and easier recycling of the catalyst.[6][7]
By systematically exploring these alternative solvent systems and understanding the chemical principles that govern their effectiveness, you can overcome the solubility challenges associated with this compound and achieve successful and reproducible results in your research.
References
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
-
Corma, A., Garcia, H., & Leyva, A. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(13), 5131–5138. Retrieved from [Link]
-
Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Stille reactions with ionic liquid supported tin reagents. Retrieved from [Link]
-
Shaikh, A. A., & Ghorpade, R. P. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Chemical Biology. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6-lutidine 2,6-dimethylpyridine. Retrieved from [Link]
- Benchchem. (n.d.). Side reactions in Stille polymerization of organotin compounds.
- Benchchem. (n.d.). Synthesis routes of 2-(Tributylstannyl)pyridine.
-
PrepChem.com. (n.d.). Synthesis of g) this compound. Retrieved from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H and 13C NMR characterization of 2,6-Dimethyl-4-(tributylstannyl)pyridine
This guide provides an in-depth technical characterization of 2,6-Dimethyl-4-(tributylstannyl)pyridine , a critical intermediate for Stille cross-coupling reactions in medicinal chemistry.
Introduction & Significance
This compound is a specialized organostannane reagent used to introduce the 2,6-dimethylpyridine (2,6-lutidine) moiety into complex scaffolds. Unlike simple stannanes, the steric bulk of the methyl groups at the 2 and 6 positions protects the ring nitrogen from non-specific coordination to metal catalysts, often enhancing cross-coupling yields.
However, the quality of this reagent is paramount. Organotin impurities (e.g., distannanes, tin halides) can poison catalysts, and protodestannylation (loss of the tin group) is a common degradation pathway. This guide outlines the definitive NMR metrics to validate the compound's integrity against its precursors and common impurities.
Synthesis Context for Characterization
To understand the NMR signals, one must recognize the synthetic origin. The standard route involves a halogen-lithium exchange followed by electrophilic trapping.
-
Precursor: 4-Bromo-2,6-dimethylpyridine.
-
Reagents:
-Butyllithium ( -BuLi), Tributyltin chloride ( ).[1] -
Mechanism: Lithium-Halogen Exchange
Nucleophilic attack on Sn.
Characterization Objective: Confirm the complete disappearance of the C-Br bond and the quantitative formation of the C-Sn bond without residual protonated byproduct (2,6-lutidine).
Comparative 1H NMR Characterization
The
Experimental Parameters
-
Solvent:
(Standard; neutralizes trace acid which can cause destannylation). -
Frequency: 400 MHz or higher recommended for clear resolution of Sn satellites.
-
Relaxation Delay (
): Set to seconds to ensure accurate integration of the butyl vs. aromatic protons.
Spectral Assignment Table
| Moiety | Shift ( | Multiplicity | Integration | Coupling ( |
| Aromatic H (3,5) | 7.10 – 7.15 | Singlet (s) | 2H | Key Signal. Shows Sn satellites ( |
| Methyl H (2,6) | 2.50 – 2.55 | Singlet (s) | 6H | Sharp singlet. Shift is similar to precursor but integration ratio to aromatic H is critical (3:1). |
| Sn-Butyl ( | 1.05 – 1.15 | Multiplet (m) | 6H | Adjacent to Sn. Shows strong satellites ( |
| Sn-Butyl ( | 1.30 – 1.60 | Multiplet (m) | 12H | Overlapping multiplets. |
| Sn-Butyl ( | 0.88 – 0.92 | Triplet (t) | 9H | Terminal methyls. Standard triplet pattern ( |
Critical Comparison: Product vs. Impurities
| Compound | Diagnostic Signal (Aromatic) | Diagnostic Signal (Aliphatic) |
| Product (Sn-Py) | Singlet ~7.12 ppm | Butyl Multiplets (0.8-1.6 ppm) |
| Precursor (Br-Py) | Singlet ~7.20 ppm | No Butyl signals. |
| Byproduct (H-Py) | Triplet/Multiplet (due to H4 coupling) | No Butyl signals. |
| Impurity ( | None | |
| Impurity ( | None | Distinct shifts in Sn-alkyl region; check |
Expert Insight: The presence of a triplet or broad multiplet in the aromatic region (around 7.0-7.5 ppm) usually indicates protonolysis (formation of 2,6-lutidine), meaning the reaction was quenched with water before the tin reagent was fully incorporated or the reagent has degraded.
Comparative 13C NMR Characterization
Carbon NMR provides the most definitive proof of the C-Sn bond formation through Tin-Carbon couplings (
Spectral Assignment Table
| Carbon Position | Shift ( | Coupling Pattern | |
| C-4 (Ipso) | 150.0 – 155.0 | Strong Satellites | |
| C-2,6 (Ortho) | 157.0 – 158.0 | Satellites | |
| C-3,5 (Meta) | 126.0 – 128.0 | Satellites | |
| 2,6-Methyls | 24.0 – 25.0 | Singlet | Negligible coupling typically observed. |
| Butyl | 9.0 – 10.0 | Satellites | |
| Butyl | 27.0 – 28.0 | Satellites | |
| Butyl | 29.0 – 30.0 | Satellites | |
| Butyl | 13.5 – 13.8 | Singlet | No significant coupling. |
Technical Note: The observation of the
satellite at the C-4 pyridine carbon is the "Gold Standard" for passing QC. If this doublet is missing, the tin is not attached to the pyridine ring.
Characterization Workflow & Logic
The following diagram illustrates the decision logic for validating the synthesized product using NMR data.
Caption: Logical workflow for validating this compound synthesis via NMR.
Experimental Protocol for NMR Analysis
Objective: Obtain high-resolution spectra capable of resolving
-
Sample Preparation:
-
Dissolve 10-15 mg of the oil/solid in 0.6 mL of
. -
Note: Use a fresh ampoule of
to avoid acidity (HCl formation from decomposition) which can degrade the stannane. -
Filter the solution through a small cotton plug if any turbidity (LiCl salts) remains.
-
-
Acquisition Parameters (1H):
-
Pulse Angle:
. -
Acquisition Time:
sec. -
Relaxation Delay (
): 2.0 sec (Standard) or 5.0 sec (Quantitative). -
Scans: 16 (Sufficient for 1H).
-
-
Acquisition Parameters (13C):
-
Relaxation Delay: 2.0 sec.
-
Scans:
(Carbon signals for quaternary C-4 and C-Sn bonds are weak due to lack of NOE and splitting; high scan count is essential). -
Spectral Width: 250 ppm (to ensure no folding of carbonyls or Sn-satellites).
-
References
-
PrepChem. "Synthesis of this compound." PrepChem.com. Accessed 2024.[2] Link
-
Sigma-Aldrich. "2-(Tributylstannyl)pyridine Product Information." SigmaAldrich.com. Accessed 2024.[2] Link
-
Frontier Specialty Chemicals. "2-(Tributylstannyl)pyridine Technical Data." FrontierSpecialtyChemicals.com. Accessed 2024.[2] Link
-
Reich, H. J. "WinPLT NMR Data: Tin Coupling Constants." University of Wisconsin-Madison. Accessed 2024.[2] Link
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Validating the Purity of 2,6-Dimethyl-4-(tributylstannyl)pyridine
Introduction: The Analytical Challenge of Organostannane Reagents
In the landscape of modern synthetic chemistry, organostannane reagents, such as 2,6-Dimethyl-4-(tributylstannyl)pyridine, are invaluable intermediates, particularly in palladium-catalyzed cross-coupling reactions. The purity of these reagents is paramount; the presence of impurities, such as de-stannylated precursors (2,6-dimethylpyridine) or other organotin species, can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.
This guide provides a comparative analysis of two distinct HPLC methodologies—Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the robust purity validation of this compound. We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and offer a framework for method validation grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers and drug development professionals with the expertise to select and implement an analytical method that is not merely suitable, but truly fit-for-purpose.
Understanding the Analyte: A Molecule of Dual Character
This compound possesses a unique bifunctional structure: a polar, hydrophilic pyridine head and a nonpolar, hydrophobic tributyltin tail. This duality is the central consideration in chromatographic method development. An effective HPLC method must be able to retain this molecule and, critically, resolve it from its key potential impurities, which exhibit significantly different polarities.
-
Analyte: this compound (Moderately polar/hydrophobic)
-
Potential Impurity 1: 2,6-Dimethylpyridine (More polar/hydrophilic)
-
Potential Impurity 2: Hexabutyldistannoxane (Highly nonpolar/hydrophobic, from degradation)
This polarity difference is the lever we will use to achieve separation, and the choice of chromatographic mode determines how we use that lever.
Overall Purity Validation Workflow
The validation of a purity-indicating method is a systematic process. It begins with selecting an appropriate chromatographic strategy and culminates in a fully validated method that provides a high degree of assurance in the quality of the analytical data.
Caption: High-level workflow for the development and validation of a purity-indicating HPLC method.
Methodology Comparison: RP-HPLC vs. HILIC
The choice between RP-HPLC and HILIC represents a choice between two fundamentally different separation mechanisms. Employing both can provide an orthogonal view of sample purity, offering the highest degree of confidence.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[4] A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar analytes interact more strongly with the stationary phase and are retained longer.
-
Why it Works for This Analyte: The large, greasy tributylstannyl group provides a strong hydrophobic anchor for retention on a C18 column. More polar impurities, like the 2,6-dimethylpyridine precursor, will have minimal interaction and elute very early, often near the void volume. This makes RP-HPLC an excellent choice for quantifying the precursor impurity.
-
Expected Elution Order: 2,6-Dimethylpyridine -> This compound -> Hexabutyldistannoxane.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar and hydrophilic compounds.[5] It utilizes a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile). Retention is primarily driven by the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[6][7]
-
Why it Works for This Analyte: In HILIC, the polar pyridine head of the molecule drives retention. The nonpolar tributylstannyl group diminishes interaction with the polar stationary phase. This provides an elution profile that is often the inverse of RP-HPLC. This alternative selectivity is invaluable for resolving impurities that might co-elute with the main peak in a reversed-phase system.
-
Expected Elution Order: Hexabutyldistannoxane -> This compound -> 2,6-Dimethylpyridine.
Caption: Comparison of separation principles and expected elution orders for RP-HPLC and HILIC.
Experimental Protocols
The following protocols are robust starting points for method development. Per USP General Chapter <621>, adjustments to these conditions are permissible to meet system suitability requirements.[8][9][10]
Protocol 1: RP-HPLC Method
-
Instrumentation: HPLC or UHPLC system with UV/PDA detector.
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Causality: Formic acid is added to control the pH and protonate the pyridine nitrogen, leading to improved peak shape and minimizing tailing.[11]
-
-
Gradient Program:
Time (min) %B 0.0 50 15.0 95 20.0 95 20.1 50 | 25.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (50:50) to a final concentration of 1.0 mg/mL.
Protocol 2: HILIC Method
-
Instrumentation: HPLC or UHPLC system with UV/PDA detector.
-
Column: Bare Silica or Amide, 150 x 4.6 mm, 3.0 µm particle size.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8.
-
Causality: A buffer like ammonium acetate is crucial in HILIC to maintain a consistent ionic strength and pH, which controls the hydration layer on the stationary phase and ensures reproducible retention.
-
-
Gradient Program:
Time (min) %B 0.0 0 15.0 100 20.0 100 20.1 0 | 25.0 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile:Water (90:10) to a final concentration of 1.0 mg/mL.
-
Causality: The sample must be dissolved in a solvent with high organic content (weaker than the initial mobile phase) to ensure good peak shape and prevent breakthrough.
-
Comparative Performance Data (Hypothetical)
The table below summarizes the expected performance characteristics of the two methods.
| Parameter | RP-HPLC Method | HILIC Method | Rationale |
| Retention Time (Analyte) | ~10.5 min | ~8.2 min | Strong hydrophobic interaction in RP; moderate polar interaction in HILIC. |
| Resolution (Analyte / 2,6-Dimethylpyridine) | > 10 | > 5.0 | Excellent separation in RP as pyridine elutes at void. Good separation in HILIC. |
| Resolution (Analyte / Hexabutyldistannoxane) | > 4.0 | > 8.0 | Good separation in RP. Excellent separation in HILIC as stannoxane is unretained. |
| Peak Asymmetry (Analyte) | 1.1 | 1.3 | Generally excellent peak shape on modern C18 phases. HILIC can show more tailing. |
| Limit of Quantitation (LOQ) | ~0.02% | ~0.05% | High sensitivity for the main analyte in RP mode. |
Framework for Method Validation
A purity method must be validated to prove it is suitable for its intended purpose.[12][13] This process creates a self-validating system where the performance characteristics define the boundaries of the method's reliability. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[14][15]
Caption: Logical flow of an HPLC method validation protocol according to ICH guidelines.
Step-by-Step Validation Protocol
-
Specificity: Perform forced degradation studies (acid, base, peroxide, heat, light). Inject degraded samples, a placebo (if applicable), and an impurity-spiked sample.
-
Trustworthiness Check: The method is specific if the main analyte peak is resolved from all degradation products and impurities with a resolution of >2.0, and the peak purity analysis (via PDA detector) passes. This is the foundational test; without specificity, no other validation parameter is meaningful.[16]
-
-
Linearity: Prepare a series of solutions covering 5 concentration levels, from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Trustworthiness Check: Plot concentration vs. peak area. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
-
Range: The range is established by confirming that the method has suitable accuracy, precision, and linearity within the lower and upper concentration limits from the linearity study.[17]
-
Accuracy: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Trustworthiness Check: Calculate the percent recovery at each level. The method is accurate if the mean recovery is between 98.0% and 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.[17]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Trustworthiness Check: The method is precise if the Relative Standard Deviation (%RSD) is ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by injecting solutions of decreasing concentration.
-
Trustworthiness Check: LOQ is the concentration with a signal-to-noise ratio (S/N) of ≥ 10. LOD is the concentration with an S/N of ≥ 3. The LOQ must be at or below the reporting threshold for impurities.
-
-
Robustness: Intentionally make small variations to method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units).
-
Trustworthiness Check: The method is robust if system suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits despite these small changes.
-
Conclusion and Recommendations
Both RP-HPLC and HILIC are powerful and validatable methods for assessing the purity of this compound. The choice of method depends on the specific analytical goal.
-
For routine quality control and release testing , the RP-HPLC method is recommended. It is robust, demonstrates excellent resolution for the most likely process impurity (2,6-dimethylpyridine), and utilizes common instrumentation and columns.
-
For in-depth impurity profiling, reference standard characterization, or troubleshooting out-of-specification results, employing the HILIC method provides an invaluable orthogonal separation. Its alternative selectivity offers a higher degree of confidence that no impurities are co-eluting with the main analyte peak.
Ultimately, a comprehensive purity validation strategy for a critical reagent like this compound should ideally involve the development of both methods. The RP-HPLC method can serve as the primary release test, while the HILIC method can be used as a secondary, confirmatory procedure, embodying the principles of scientific rigor and ensuring the highest quality of materials for research and development.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Chypre, M., & Le-Minh, T. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 847-873. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]
-
Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Agilent. Revisions per USP 621. [Link]
-
U.S. Pharmacopeial Convention. (2008). General Chapters: <621> CHROMATOGRAPHY. [Link]
-
Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Szpunar, J., et al. (2003). Speciation analysis of organotin compounds by HPLC-ICP-MS. Analytical and Bioanalytical Chemistry, 375(1), 123-131. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
McDowall, R. D. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (2005). Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Kumar, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]
-
Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 45-56. [Link]
-
Patel, K., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
-
Journal of Applied Pharmaceutical Science and Research. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Popa, D. S., et al. (2007). Hydrophobicity Study for Some Pyrazolo-Pyridine Derivatives by RP-TLC and RP-HPLC. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 887-898. [Link]
-
Wahlen, R. A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. LabRulez LCMS. [Link]
-
U.S. Environmental Protection Agency. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,6-Dimethyl-4-(tributylstannyl)pyridine
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2,6-Dimethyl-4-(tributylstannyl)pyridine. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, grounded in the fundamental toxicology of organotin compounds. Adherence to these procedures is critical for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance.
Hazard Assessment: Understanding the Dual-Threat Molecule
This compound presents a dual-threat profile, combining the high systemic toxicity of the tributyltin moiety with the inherent hazards of a pyridine derivative.
-
Tributyltin (TBT) Toxicity : The primary driver of this compound's hazardous nature is the tributyltin group. Organotin compounds are categorized by the number of organic groups attached to the tin atom, with toxicity generally following the order: R₃SnX > R₂SnX₂ > RSnX₃.[1] As a triorganotin compound, this reagent belongs to the most toxic class.[1][2] Exposure can lead to severe skin irritation and chemical burns, damage to the immune and central nervous systems, and potential reproductive harm.[2][3][4]
-
Pyridine Derivative Hazards : The pyridine ring and its alkyl substituents contribute to the compound's overall hazard profile. Pyridine-based compounds are often flammable, harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[5][6][7]
This compound is toxic if swallowed, harmful in contact with skin, causes significant skin and eye irritation, and can cause damage to organs through prolonged or repeated exposure.[8][9] It is also very toxic to aquatic life with long-lasting effects.[8][9]
| Hazard Classification | Description | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. | [9] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [8][9] |
| Skin Corrosion/Irritation | Causes skin irritation and can result in chemical burns upon severe exposure. | [3][8][10] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [5][8][9] |
| Specific Target Organ Toxicity | Causes damage to organs (e.g., nervous system, immune system) through prolonged or repeated exposure. | [8][9][11] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [8][9] |
| Flammability | Flammable liquid and vapor. | [5][8][9] |
Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. The primary methods for mitigating exposure to this compound involve robust engineering and administrative controls.
-
Designated Work Area : All work with organotin compounds must be conducted in a designated area of the laboratory.[1][12] This area should be clearly marked with warning signs identifying the use of a highly toxic substance.
-
Chemical Fume Hood : All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with the sash positioned as low as possible.[1][11][12] This is non-negotiable and serves to prevent the inhalation of vapors or aerosols.
-
Training : Only personnel who have received specific training on the hazards and handling procedures for organotin compounds should be permitted to work with this material.[12]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[1]
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Double Gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | The outer glove absorbs the initial contamination, while the inner glove provides secondary protection during doffing. Always check the glove manufacturer's compatibility data.[12] Immediately remove and replace gloves upon any sign of contamination or degradation. |
| Eye & Face Protection | Chemical Safety Goggles AND an 8-inch Face Shield. | Goggles provide a seal against splashes and vapors, while the face shield protects the entire face from larger splashes that can occur during transfers or system failures.[1][12] |
| Body Protection | Chemical-resistant Lab Coat (preferably impervious) or a combination of a flame-retardant/cotton lab coat and a chemical-resistant apron. | Protects skin and personal clothing from contamination. Contaminated lab coats must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[11][12] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required for large spills, cleaning operations, or any situation where engineering controls may be insufficient to maintain exposure below the occupational limits.[12][13] |
Occupational Exposure Limits (OELs) for Organotin Compounds (as Sn)
To minimize occupational exposure, regulatory agencies have set the following limits, which underscore the need for stringent controls.
| Agency | Limit Type | Value (mg/m³ as Sn) |
| OSHA | PEL (8-hr TWA) | 0.1 |
| NIOSH | REL (10-hr TWA) | 0.1 |
| ACGIH | TLV (8-hr TWA) | 0.1 |
| ACGIH | STEL (15-min) | 0.2 |
| NIOSH | IDLH | 25 |
Sources:[1][12][14][15] TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Safe Handling and Operational Workflow
Strict adherence to a defined workflow is essential for minimizing risk. This process begins before the reagent is touched and ends long after the experiment is complete.
Step-by-Step Handling Protocol:
-
Preparation :
-
Ensure the fume hood is operational and uncluttered.
-
Post a "High Toxicity Work in Progress" sign.
-
Assemble all necessary equipment (glassware, syringes, quench solutions, waste containers) inside the fume hood.
-
Don all required PPE as specified in Section 3.
-
-
Reagent Transfer :
-
Reaction Monitoring :
-
Keep the reaction apparatus within the fume hood for the entire duration of the experiment.
-
Clearly label all vessels with the chemical name and associated hazards.[12]
-
-
Work-Up & Quenching :
-
All work-up procedures must be conducted within the fume hood.
-
Be prepared to quench any reactive organotin byproducts.
-
-
Decontamination :
Caption: Safe Handling Workflow for High-Toxicity Organotins.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact : Immediately remove all contaminated clothing.[12] Wash the affected area thoroughly with soap and water for at least 15 minutes.[2][12] Seek immediate medical attention.[2][12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][12] Seek immediate medical attention.[2][12]
-
Inhalation : Move the person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention immediately.[8][12]
-
Spill Response :
-
Evacuate all non-essential personnel from the area and secure the location.[1]
-
Wearing full PPE, including respiratory protection, contain the spill using an absorbent material or spill pillow.[1][2]
-
Carefully collect the absorbed material and place it into a sealed, clearly labeled container for hazardous waste disposal.[2][12]
-
Decontaminate the spill area with a suitable solvent (e.g., toluene), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]
-
Decontamination and Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation : Do not mix organotin waste with other waste streams.[12] A dedicated, clearly labeled, and sealed container must be used for all organotin-contaminated solid and liquid waste.[12][16] This includes gloves, absorbent pads, contaminated glassware, and reaction byproducts.
-
Container Management : Containers for organotin waste should be made of metal or plastic and kept sealed to prevent atmospheric emissions.[16] They must be clearly marked with the words "Organotin Wastes" or similar hazard communication.[16]
-
Disposal Protocol : Disposal must adhere to all institutional, local, state, and federal regulations for hazardous chemical waste.[12][17] Organotin waste should be sent to an approved hazardous waste disposal facility, often requiring incineration or disposal in a controlled landfill in sealed containers.[16][17]
References
-
Public Health Statement - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI. Retrieved February 26, 2026, from [Link]
-
Organotin Waste Materials Chemical Control Order 1989. (1989, March 17). NSW Environment Protection Authority. Retrieved February 26, 2026, from [Link]
- Standard Operating Procedures - Del Valle Lab. (n.d.). Del Valle Lab.
-
TIN, ORGANIC COMPOUNDS (as Sn). (2021, January 13). Occupational Safety and Health Administration. Retrieved February 26, 2026, from [Link]
-
Organo-tin compounds. (2022, June 30). DCCEEW. Retrieved February 26, 2026, from [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI Bookshelf. Retrieved February 26, 2026, from [Link]
-
Code of practice: management of tetrabutyltin. (2017, December 18). Canada.ca. Retrieved February 26, 2026, from [Link]
-
How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? (2013, November 24). ResearchGate. Retrieved February 26, 2026, from [Link]
-
SAFETY DATA SHEET - 2-(Tri-n-butylstannyl)pyridine. (2015, November 16). Thermo Fisher Scientific. Retrieved February 26, 2026, from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). (n.d.). CDC. Retrieved February 26, 2026, from [Link]
-
Environmental Health Criteria 15 TIN AND ORGANOTIN COMPOUNDS A Preliminary Review. (n.d.). IRIS. Retrieved February 26, 2026, from [Link]
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (n.d.). The National Academies Press. Retrieved February 26, 2026, from [Link]
-
Butyltin Trichloride. (n.d.). OSHA. Retrieved February 26, 2026, from [Link]
-
Organic Tin Compounds: Safety and Analysis Methods. (n.d.). NANOLAB. Retrieved February 26, 2026, from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). Australian Government Department of Health and Aged Care. Retrieved February 26, 2026, from [Link]
-
Toxicological Profile for Tin and Tin Compounds. (n.d.). ATSDR - CDC. Retrieved February 26, 2026, from [Link]
-
Safety Data Sheet: pyridine. (n.d.). Chemos GmbH&Co.KG. Retrieved February 26, 2026, from [Link]
-
Pyridine | ToxFAQs™. (n.d.). ATSDR - CDC. Retrieved February 26, 2026, from [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved February 26, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
